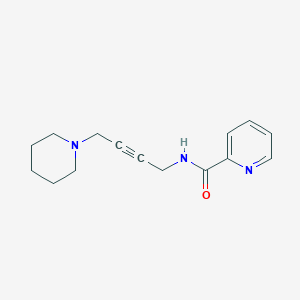
N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” is a compound that has been studied for its potential use in the pharmaceutical industry . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds . Piperidine derivatives are known to exhibit a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” can be analyzed using various spectroscopic techniques, including 1H-NMR and 13C-NMR . These techniques can reveal important information about the compound’s structure, such as the presence of aromatic protons .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” can be studied to understand its reactivity and potential applications. For example, it has been found that piperidine derivatives can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” can be analyzed using various techniques. For example, its molecular weight and the number of hydrogen bond donors and acceptors can be determined . These properties are important for evaluating the compound’s drug-like behavior .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . The specific mechanisms and effectiveness can vary depending on the specific derivative and the virus .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . These compounds can interfere with the life cycle of the malaria parasite, providing a potential avenue for treatment.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation, which can be beneficial in a variety of medical contexts.
Anti-Alzheimer Applications
Some piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease or alleviate some of its symptoms.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.
Zukünftige Richtungen
The future research on “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” and other piperidine derivatives will likely focus on further elucidating their mechanisms of action and optimizing their synthesis. There is also a need for new and effective drugs, and piperidine derivatives could potentially fulfill this need . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(14-8-2-3-9-16-14)17-10-4-7-13-18-11-5-1-6-12-18/h2-3,8-9H,1,5-6,10-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOLXZNWYITEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
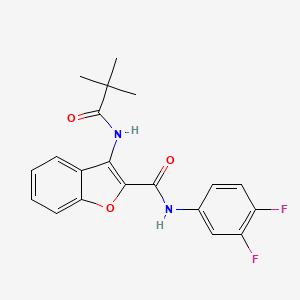

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)


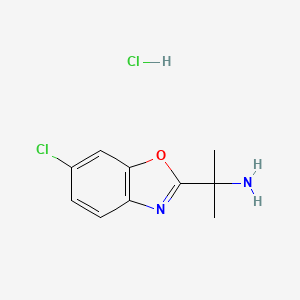
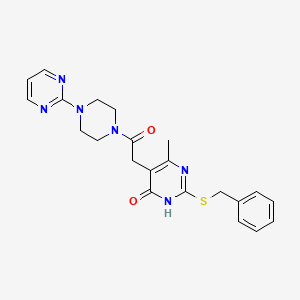

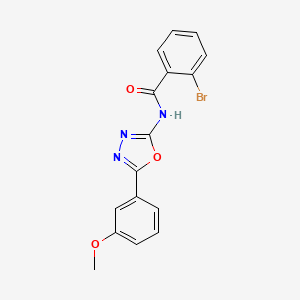
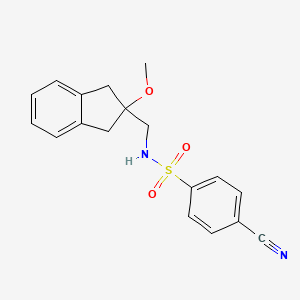

![(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2851497.png)